Diisopropyl hydroxymethylphosphonate
Overview
Description
Diisopropyl hydroxymethylphosphonate: is a chemical compound with the molecular formula C7H17O4P . It is a phosphonate ester derived from hydroxymethylphosphonic acid and isopropyl alcohol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropyl hydroxymethylphosphonate can be synthesized through the reaction of hydroxymethylphosphonic acid with isopropyl alcohol under acidic conditions. The reaction typically involves heating the mixture to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification techniques. The process involves continuous reactors and optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Diisopropyl hydroxymethylphosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield diisopropyl phosphonic acid.
Reduction: Reduction reactions can produce diisopropyl phosphine.
Substitution: Substitution reactions can lead to the formation of various phosphonate derivatives.
Scientific Research Applications
Diisopropyl hydroxymethylphosphonate is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is used in the development of flame retardants and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which diisopropyl hydroxymethylphosphonate exerts its effects depends on the specific application. In pharmaceutical synthesis, it may act as a precursor to active pharmaceutical ingredients (APIs) by undergoing further chemical transformations. The molecular targets and pathways involved are specific to the end products being synthesized.
Comparison with Similar Compounds
Dimethyl hydroxymethylphosphonate
Diethyl hydroxymethylphosphonate
Dipropyl hydroxymethylphosphonate
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Properties
IUPAC Name |
di(propan-2-yloxy)phosphorylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O4P/c1-6(2)10-12(9,5-8)11-7(3)4/h6-8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXIBJPHBMEGSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CO)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446408 | |
Record name | Diisopropyl hydroxymethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24630-68-0 | |
Record name | Bis(1-methylethyl) P-(hydroxymethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24630-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisopropyl hydroxymethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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